Carbocisteine Diisopropyl Ester

説明

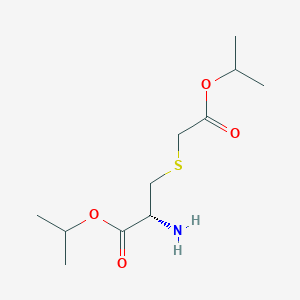

Structure

3D Structure

特性

分子式 |

C11H21NO4S |

|---|---|

分子量 |

263.36 g/mol |

IUPAC名 |

propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate |

InChI |

InChI=1S/C11H21NO4S/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4/h7-9H,5-6,12H2,1-4H3/t9-/m0/s1 |

InChIキー |

HJOPDYLREAJNMK-VIFPVBQESA-N |

異性体SMILES |

CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N |

正規SMILES |

CC(C)OC(=O)CSCC(C(=O)OC(C)C)N |

製品の起源 |

United States |

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of carbocisteine itself is typically achieved through the alkylation of L-cysteine with chloroacetic acid. wikipedia.orggoogleapis.com A common method involves reacting L-cysteine hydrochloride with chloroacetic acid. googleapis.com Another described method for a related compound, S-(carboxymethyl)-Cys ammonium (B1175870) salt, involves dissolving or suspending S-(carboxymethyl)-Cys in a solvent like water and reacting it with ammonia. google.com

The subsequent esterification of carbocisteine to form this compound would likely involve reacting carbocisteine with isopropanol (B130326) in the presence of an acid catalyst. This is a classic Fischer esterification reaction. masterorganicchemistry.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.comnumberanalytics.com

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two isopropyl ester groups attached to the carboxylic acid functionalities of the parent carbocisteine molecule.

| Property | Value | Source |

| Chemical Name | S-[2-(1-methylethoxy)-2-oxoethyl]-L-cysteine 1-Methylethyl Ester Hydrochloride | klivon.com |

| CAS Number | 68114-23-8 | klivon.com |

| Molecular Formula | C₁₁H₂₁NO₄S·ClH | klivon.com |

| Molecular Weight | 179.19 g/mol (Carbocisteine) |

Physicochemical Characteristics

The physicochemical properties of this compound are expected to differ significantly from the parent compound, carbocisteine, primarily due to the introduction of the lipophilic isopropyl ester groups.

| Property | Carbocisteine | This compound | Source |

| Melting Point | 208-213°C (dec.) | Data not available | |

| Water Solubility | Soluble in cold water | Expected to be lower | |

| LogP | -3.1 | Expected to be higher | nih.gov |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, one would expect the following characteristic signals in its spectra:

¹H NMR: Signals corresponding to the protons of the two isopropyl groups (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the protons of the cysteine backbone.

¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the isopropyl groups, and the carbons of the cysteine moiety.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ester functional groups.

Mass Spectrometry: A molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.

Spectroscopic and Chromatographic Elucidation of Carbocisteine Diisopropyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Carbocisteine (B549337) Diisopropyl Ester, specific signals corresponding to the different proton environments are observed. The analysis is typically performed using a 400 MHz spectrometer with the sample dissolved in a deuterated solvent like DMSO-d₆. novachem.com.auamazonaws.com

The structure of Carbocisteine Diisopropyl Ester is confirmed by the characteristic signals in the spectrum. amazonaws.com The isopropyl ester groups each contain a methine proton (CH) and two methyl groups (CH₃). The methine protons would appear as a multiplet due to coupling with the adjacent methyl protons. The methyl protons would appear as a doublet. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom would exhibit a distinct chemical shift, as would the methine proton of the cysteine backbone. The amine group (NH₂) protons would also produce a characteristic signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Isopropyl Ester CH₃ | ~ 1.2 | Doublet | 12H |

| Methylene CH₂ | ~ 2.8 - 3.0 | Multiplet | 2H |

| Cysteine CH | ~ 3.5 - 3.7 | Multiplet | 1H |

| Isopropyl Ester CH | ~ 4.8 - 5.0 | Septet | 2H |

| Amine NH₂ | Variable | Singlet (broad) | 2H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This technique is invaluable for confirming the carbon framework of the molecule.

The spectrum would show signals for the carbonyl carbons of the ester groups, the carbons of the isopropyl groups, the methylene carbon adjacent to the sulfur, and the alpha-carbon of the cysteine backbone.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Isopropyl Ester CH₃ | ~ 21 |

| Methylene S-CH₂ | ~ 35 |

| Cysteine α-CH | ~ 53 |

| Isopropyl Ester CH | ~ 69 |

| Carbonyl C=O | ~ 170-172 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary.

Two-dimensional (2D) NMR techniques are employed to further elucidate the complex structure of molecules by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would confirm the coupling between the isopropyl methine protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. HSQC is crucial for assigning the proton signals to their corresponding carbon atoms in the backbone and side chains.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying the connectivity of quaternary carbons and piecing together the entire molecular structure. For instance, it would show correlations between the carbonyl carbons and the protons of the isopropyl groups and the cysteine backbone.

Table 3: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

| COSY | Isopropyl CH ↔ Isopropyl CH₃ | Confirms isopropyl group structure |

| HSQC | Isopropyl CH ↔ Isopropyl ¹³CH | Assigns isopropyl methine proton and carbon |

| Isopropyl CH₃ ↔ Isopropyl ¹³CH₃ | Assigns isopropyl methyl protons and carbons | |

| S-CH₂ ↔ S-¹³CH₂ | Assigns methylene protons and carbon | |

| α-CH ↔ α-¹³CH | Assigns cysteine backbone proton and carbon | |

| HMBC | Isopropyl CH ↔ Carbonyl ¹³C=O | Confirms ester linkage |

| S-CH₂ ↔ Carbonyl ¹³C=O | Confirms connectivity of the thioether side chain |

Mass Spectrometry Applications for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental formula of this compound. For the hydrochloride salt of this compound, the theoretical value for the molecular ion [M+H]⁺ has been determined to be 264.12641, which is consistent with the structural formula. lgcstandards.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

Table 4: Predicted Key Fragment Ions in MS/MS of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M - OC₃H₇]⁺ | Loss of an isopropoxy group |

| [M - COOC₃H₇]⁺ | Loss of an isopropyl ester group |

| [M - CH₂COOC₃H₇]⁺ | Cleavage of the S-CH₂ bond |

| [C₃H₇]⁺ | Isopropyl cation |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Chromatographic Separation Methods

Chromatographic methods are the cornerstone for assessing the purity and quality of this compound. These techniques separate the compound from its impurities based on differential partitioning between a stationary phase and a mobile phase. The choice of method depends on the nature of the impurities being analyzed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of drug substances and identifying non-volatile impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. Due to the esterification of the carboxylic acid groups, this compound is significantly less polar than its parent compound, carbocisteine. This increased hydrophobicity leads to stronger retention on a C18 or C8 column.

The separation of carbocisteine and its impurities has been extensively studied, and these methods provide a strong basis for the analysis of its diisopropyl ester. nih.govresearchgate.netlcms.czsphinxsai.com For instance, a method for carbocisteine uses a mixed-mode column combining hydrophobic C18 and strong cation exchange retention mechanisms with a mobile phase of trifluoroacetic acid and acetonitrile. nih.govresearchgate.net Another approach for carbocisteine utilizes an amino propyl silane (B1218182) column with a buffered methanol (B129727) mobile phase. jocpr.com

For this compound, a gradient elution is often preferred to ensure the separation of a wide range of potential impurities, from polar starting materials to non-polar by-products. Detection is commonly performed using a UV detector, typically around 210-215 nm where the ester and related compounds exhibit some absorbance. sphinxsai.comjocpr.com Charged Aerosol Detection (CAD) can also be a valuable tool as it provides a more uniform response for non-volatile compounds, independent of their chromophores, which is beneficial for quantifying impurities that may lack a strong UV chromophore. nih.govresearchgate.netlcms.cz

A typical HPLC method for the purity assessment of this compound would involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 1: Hypothetical HPLC Purity Data for a Sample of this compound

| Peak Identity | Retention Time (min) | Area (%) | Specification |

| Carbocisteine | 3.5 | 0.08 | ≤ 0.1% |

| Unknown Impurity 1 | 8.2 | 0.04 | ≤ 0.05% |

| This compound | 15.7 | 99.80 | ≥ 99.5% |

| Dimer Impurity | 22.1 | 0.06 | ≤ 0.1% |

| Unknown Impurity 2 | 24.5 | 0.02 | ≤ 0.05% |

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is the method of choice for the analysis of volatile impurities, such as residual solvents from the manufacturing process. The United States Pharmacopeia (USP) general chapter <467> provides a framework for the control of residual solvents in pharmaceutical products. thermofisher.com Static headspace GC coupled with a Flame Ionization Detector (FID) is a common and sensitive technique for this purpose. thermofisher.comnih.gov

In this method, a sample of this compound is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. rroij.com The volatile solvents partition into the headspace gas, which is then injected into the GC system. The separation is achieved on a capillary column, often with a stationary phase like a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., G43). rroij.com

The selection of the column and the temperature program is crucial to achieve adequate separation of all potential residual solvents.

| Parameter | Condition |

| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |

| Injector | Headspace Sampler |

| Detector | Flame Ionization Detector (FID) |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 30 min |

Table 2: Hypothetical GC Data for Residual Solvents in this compound

| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |

| Methanol | 3.1 | 50 | 3000 |

| Ethanol | 4.2 | 120 | 5000 |

| Isopropyl Alcohol | 5.5 | 250 | 5000 |

| Dichloromethane | 6.8 | < 10 | 600 |

| Toluene | 10.3 | < 5 | 890 |

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

Carbocisteine is derived from the naturally occurring amino acid L-cysteine and is therefore a chiral molecule. Consequently, this compound is also chiral. The stereochemistry of a drug can have a significant impact on its pharmacological activity and safety profile. Therefore, it is crucial to control the enantiomeric purity of the final product.

Chiral chromatography is the most effective method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. csfarmacie.czmdpi.comsigmaaldrich.com

For the analysis of this compound, a direct method using a chiral HPLC column would be the preferred approach. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best separation (enantioresolution). The detection is usually carried out using a UV detector.

Alternatively, an indirect method could be employed where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com However, direct chiral chromatography is generally preferred due to its simplicity and avoidance of potential racemization during derivatization. nih.gov

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Table 3: Hypothetical Chiral HPLC Data for the Enantiomeric Purity of this compound

| Enantiomer | Retention Time (min) | Area (%) | Specification |

| D-Carbocisteine Diisopropyl Ester | 12.4 | 0.12 | ≤ 0.15% |

| L-Carbocisteine Diisopropyl Ester | 14.8 | 99.88 | Report |

Computational and Theoretical Investigations of Carbocisteine Diisopropyl Ester

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in predicting how a molecule like Carbocisteine (B549337) Diisopropyl Ester might interact with biological targets. These computational techniques provide insights into the binding affinity and mode of interaction between a ligand (in this case, Carbocisteine Diisopropyl Ester) and a receptor, which is typically a protein.

Ligand-Receptor Interaction Predictions for Ester Form

The parent compound, carbocisteine, is known to act as a mucolytic agent. wikipedia.org While the precise protein targets of carbocisteine and its esters are not fully elucidated, computational docking studies can be employed to predict potential interactions with relevant biological macromolecules. For instance, enzymes involved in mucin production or degradation, or ion channels in the respiratory epithelium, could be considered as hypothetical receptors.

Docking simulations would predict the preferred binding pose of this compound within the active or allosteric sites of these target proteins. The strength of these interactions is quantified by a scoring function, which estimates the binding free energy. Key interactions that would be analyzed include:

Hydrogen Bonds: The ester and amino groups of this compound could form hydrogen bonds with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The diisopropyl ester groups provide significant hydrophobicity, which could lead to favorable interactions with nonpolar residues in the target protein.

An illustrative example of predicted binding energies for this compound with hypothetical receptor sites is presented in Table 1.

Table 1: Predicted Binding Energies from Molecular Docking This table presents hypothetical data for illustrative purposes.

| Hypothetical Receptor Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Mucin-Regulating Enzyme Active Site | -8.5 | ASP120, GLN154, LEU208 |

| Ion Channel Allosteric Site | -7.2 | PHE290, VAL312, ILE315 |

| Inflammatory Mediator Protein | -6.8 | TYR88, TRP101, PRO102 |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. The potential energy surface, or energy landscape, provides a comprehensive map of the energy of the molecule as a function of its geometry. nih.govrsc.org

By exploring this landscape, researchers can identify the global minimum energy conformation (the most stable structure) and other low-energy conformers that may be biologically relevant. nih.gov This analysis is crucial because the conformation of the molecule upon binding to a receptor may not be its lowest energy state in solution. nih.gov

Computational methods such as systematic or stochastic conformational searches can be used to generate a multitude of possible conformations. The energy of each conformation is then calculated using molecular mechanics force fields. The results of such an analysis would reveal the rotational barriers around the single bonds and the preferred spatial arrangement of the diisopropyl ester groups relative to the cysteine backbone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the behavior of molecules over time. mdpi.comscilit.comescholarship.org This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Solvent Interaction Dynamics

The interaction of this compound with its environment, particularly with a solvent like water, is critical for its solubility and bioavailability. MD simulations can model a single this compound molecule surrounded by a large number of water molecules.

These simulations can reveal:

Hydration Shell: The arrangement of water molecules around the solute molecule. The polar groups of the ester are expected to form hydrogen bonds with water, while the nonpolar isopropyl groups will have a more structured layer of water around them due to the hydrophobic effect.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent. This is a key determinant of its solubility.

Diffusion Coefficient: How quickly the molecule moves through the solvent.

Membrane Permeation Simulations (Preclinical Context)

For a drug to be effective, it often needs to cross biological membranes. MD simulations are a powerful tool to study the process of membrane permeation at a molecular level. diva-portal.orgresearchgate.netnih.govnih.govqmul.ac.uk In these simulations, a model lipid bilayer, representing a cell membrane, is constructed, and the interaction and transport of this compound across this barrier are observed.

The potential of mean force (PMF) is a key metric calculated from these simulations. The PMF profile shows the free energy of the molecule as it moves along a path perpendicular to the membrane surface. This profile can identify the energy barriers to entering, crossing, and exiting the membrane. The increased lipophilicity of the diisopropyl ester compared to the parent carbocisteine would likely result in a lower energy barrier for entering the hydrophobic core of the membrane.

Table 2: Illustrative Potential of Mean Force (PMF) Data for Membrane Permeation This table presents hypothetical data for illustrative purposes.

| Position Relative to Membrane Center (nm) | Free Energy (kcal/mol) |

| -2.0 (Bulk Water) | 0.0 |

| -1.5 (Membrane Interface) | -2.5 |

| 0.0 (Membrane Center) | -5.0 |

| 1.5 (Membrane Interface) | -2.5 |

| 2.0 (Bulk Water) | 0.0 |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. mdpi.commdpi.com These methods can be used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics.

For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms with high accuracy.

Electronic Properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Partial Atomic Charges: The distribution of charge on each atom, which is crucial for understanding intermolecular interactions.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.

Reaction Mechanisms: Quantum chemical calculations can be used to study the mechanism of hydrolysis of the ester groups back to the active carbocisteine.

Electronic Structure Analysis

The electronic structure of this compound can be thoroughly analyzed using quantum mechanical methods like Density Functional Theory (DFT). mdpi.comresearchgate.netacs.org Such analyses are crucial for understanding the molecule's fundamental behavior. DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would yield a detailed picture of the electron distribution across the molecule. acs.org

This analysis would reveal key features:

Electron Density and Electrostatic Potential: Mapping the electrostatic potential would highlight electron-rich regions, such as the oxygen atoms of the ester groups, and electron-poor regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to how the molecule might interact with biological macromolecules. researchgate.net

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and stability.

Bond Analysis: Theoretical methods can characterize the nature of the chemical bonds, such as the partial double-bond character of the C-N bond or the specific properties of the ester linkages. acs.org

Detailed conformational analysis through these methods would also identify the most stable three-dimensional structure (conformer) by minimizing the molecule's energy, which is essential for understanding its steric and electronic profile. nih.gov

Reactivity Predictions and Energetic Considerations

Building upon the electronic structure analysis, computational models can predict the reactivity of this compound. The ester groups are the most probable sites for chemical transformation, particularly hydrolysis.

Hydrolysis Prediction: Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the rate constants of ester hydrolysis based on calculated quantum chemical descriptors. researchgate.netacs.orgresearchgate.net Descriptors such as the charge on the carbonyl carbon and oxygen atoms, along with LUMO energy, can be correlated with hydrolytic rate constants. researchgate.net This would predict the compound's stability and its susceptibility to cleavage by esterase enzymes in a biological environment.

Structure-Activity Relationship (SAR) Studies for Ester Modifications

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For this compound, SAR focuses on the ester moieties, as they represent the primary modification from the parent compound.

In Silico Prediction of Biological Activity Modulation

Modern drug discovery heavily relies on in silico tools to predict the pharmacokinetic and pharmacodynamic properties of molecules before they are synthesized. rfppl.co.in Software platforms like SwissADME, admetSAR, and ProTox-II are used to evaluate how modifications, such as changing the ester group, could modulate biological activity. parssilico.comresearchgate.net

For this compound and its hypothetical analogs (e.g., dimethyl, diethyl esters), these tools would predict key parameters:

Lipophilicity (LogP): The isopropyl groups significantly increase lipophilicity compared to the parent Carbocisteine. This is a primary determinant of how the molecule interacts with lipid membranes.

Water Solubility: Esterification typically decreases water solubility. Predictive models can quantify this change. phytojournal.com

Pharmacokinetics (ADME): These tools predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with metabolic enzymes like Cytochrome P450. sciensage.info

Drug-likeness: Rules such as Lipinski's Rule of Five are used to assess whether a compound possesses physicochemical properties consistent with orally active drugs. rfppl.co.in

The following interactive table illustrates a hypothetical SAR analysis for different ester modifications of Carbocisteine, showing how changing the alkyl group on the ester could influence key predicted properties.

| Compound | Alkyl Group | Predicted LogP (Lipophilicity) | Predicted Water Solubility | Lipinski's Rule of Five Violations | Predicted GI Absorption |

| Carbocisteine | N/A (Acid) | Low | High | 0 | Low |

| Carbocisteine Dimethyl Ester | Methyl | Medium | Moderate | 0 | High |

| Carbocisteine Diethyl Ester | Ethyl | High | Low | 0 | High |

| This compound | Isopropyl | Very High | Very Low | 0 | High |

Note: The data in this table is illustrative and intended to demonstrate the principles of in silico SAR analysis. Actual values would require specific computational runs.

Prodrug Design Principles Applied to Esterification

The conversion of Carbocisteine to this compound is a classic application of prodrug design. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. scirp.org The primary rationale for creating an ester prodrug of a carboxylic acid is to improve its pharmacokinetic properties, particularly oral absorption. nih.gov

The key principles applied in this case are:

Masking Polar Groups: The two carboxylic acid groups in Carbocisteine are polar and likely ionized at physiological pH. This high polarity limits the molecule's ability to pass through lipid-rich cell membranes, such as the intestinal wall. nih.gov The esterification to the diisopropyl ester masks these polar groups.

Increasing Lipophilicity: By replacing the acidic protons with isopropyl groups, the molecule becomes significantly more lipophilic (fat-soluble). This is a well-established strategy to enhance passive diffusion across biological membranes. scirp.orgnih.gov

Enzymatic Cleavage: An ideal ester prodrug should be stable until it reaches its target or is absorbed, after which it should be efficiently hydrolyzed by enzymes (esterases) in the blood or tissues to release the active parent drug, Carbocisteine. mdpi.com The rate of this hydrolysis is a critical factor in the prodrug's effectiveness.

The ideal characteristics of such an ester prodrug include chemical stability, good transcellular absorption, resistance to premature hydrolysis during absorption, and rapid, quantitative conversion to the active drug post-absorption. nih.govmdpi.com The esterification of Carbocisteine is a direct attempt to engineer these properties into the molecule to overcome the absorption limitations of the parent compound.

Preclinical Pharmacological Research of Carbocisteine Diisopropyl Ester

In Vitro Pharmacodynamic Studies (Direct Ester Activity)

Limited public domain data from direct in vitro studies on Carbocisteine (B549337) Diisopropyl Ester is available. The primary understanding is that its pharmacological actions are predominantly realized after its hydrolysis to the active metabolite, Carbocisteine.

Currently, there is a lack of specific research literature detailing the direct modulation of cellular pathways by Carbocisteine Diisopropyl Ester in preclinical models. The scientific focus has been on its rapid conversion to Carbocisteine.

Specific enzyme inhibition or activation assays for this compound are not extensively documented in publicly available research. As an ester, it is a substrate for carboxylesterases, which hydrolyze it to release the active Carbocisteine. evotec.com

There is no readily available information from receptor binding and occupancy studies for this compound. The prevailing scientific consensus is that its pharmacological effects are not mediated by direct receptor binding but rather through the actions of its active metabolite.

Direct modulation of cell signaling pathways by this compound has not been a primary area of investigation. Research has consistently pointed towards the activity of its metabolite, Carbocisteine, as the key driver of its therapeutic effects.

In Vitro Biological Activity Investigations (Indirect Ester Activity via Metabolite)

The majority of in vitro research has been conducted on Carbocisteine, the active metabolite of this compound. These studies reveal a range of biological activities that contribute to its clinical efficacy.

Carbocisteine, the active metabolite, exerts its primary mucolytic and mucoregulatory effects through various cellular mechanisms. Unlike compounds with free thiol groups that break disulfide bonds in mucus, Carbocisteine's mechanism is more nuanced. researchgate.netnih.gov It is believed to restore the balance of sialomucins and fucomucins in bronchial mucus, likely by stimulating the intracellular enzyme sialyl transferase, which leads to a reduction in mucus viscosity. drugbank.com

In vitro studies have demonstrated that Carbocisteine can modulate the expression of mucin genes. The primary mucins in the airways are MUC5AC and MUC5B. nih.gov Carbocisteine helps to regulate the production of these glycoproteins. Furthermore, Carbocisteine has been shown to improve ciliary beat frequency in airway epithelial cells, enhancing the function of the mucociliary escalator which is crucial for clearing mucus and trapped particles from the airways. nih.gov

Beyond its direct effects on mucus composition, Carbocisteine exhibits significant anti-inflammatory and antioxidant properties in vitro. nih.govnih.gov It has been shown to counteract the pro-inflammatory effects of stimuli like cigarette smoke extract and lipopolysaccharide (LPS) in bronchial epithelial cells. nih.gov This is achieved, in part, by reducing the expression of Toll-like receptor 4 (TLR4) and pro-inflammatory cytokines such as IL-8 and IL-6. nih.gov

Studies have also elucidated its impact on key inflammatory signaling pathways. Carbocisteine has been found to suppress the NF-κB and ERK1/2 MAPK signaling pathways, which are pivotal in the inflammatory response induced by factors like TNF-α. drugbank.comnih.gov By inhibiting these pathways, Carbocisteine can reduce the expression of downstream inflammatory mediators. nih.gov Furthermore, Carbocisteine has demonstrated antioxidant effects by scavenging reactive oxygen species (ROS) and preserving intracellular antioxidant levels. researchgate.netnih.gov

Table 1: Summary of In Vitro Biological Activities of Carbocisteine (Active Metabolite)

| Activity | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| Mucoregulation | Airway epithelial cells | Restores balance of sialomucins and fucomucins | drugbank.com |

| Modulates MUC5AC and MUC5B expression | nih.gov | ||

| Increases ciliary beat frequency | nih.gov | ||

| Anti-inflammatory | Human bronchial epithelial cells (16-HBE) | Reduces TLR4 expression and IL-8 release | nih.gov |

| Human alveolar epithelial cells (A549) | Suppresses TNF-α-induced inflammation | nih.gov | |

| Antioxidant | Bronchial epithelial cells | Reduces oxidative stress from cigarette smoke extract | nih.gov |

| Scavenges H₂O₂, HOCl, •OH, and peroxynitrite | nih.gov | ||

| Cell Signaling | Human alveolar epithelial cells (A549), HEK 293 cells | Inhibits NF-κB and ERK1/2 MAPK signaling pathways | drugbank.comnih.gov |

Antioxidant Activity in Cell-Free and Cellular Systems

No studies were identified that investigated the antioxidant properties of this compound in either cell-free chemical assays or in cellular models.

Anti-inflammatory Mechanisms in Preclinical Cell Models

There is no available research on the anti-inflammatory effects of this compound in preclinical cell models.

Modulation of Gene and Protein Expression

No data has been published regarding the ability of this compound to modulate the expression of specific genes or proteins in preclinical studies.

Animal Model Investigations (Preclinical Efficacy)

In Vivo Mucoregulatory Effects

Investigations into the in vivo mucoregulatory effects of this compound in animal models have not been reported in the available literature.

Anti-inflammatory Responses in Disease Models

There are no published studies on the anti-inflammatory activity of this compound in animal models of disease.

Mechanistic Biochemical and Cellular Studies of Carbocisteine Diisopropyl Ester

Enzymatic Hydrolysis Studies

The bioconversion of Carbocisteine (B549337) Diisopropyl Ester to its active form, carbocisteine, is a critical step for its pharmacological activity. This process is primarily mediated by enzymatic hydrolysis.

Esterase Activity Profiling (e.g., Carboxylesterases)

Ester-containing prodrugs are predominantly hydrolyzed by a class of enzymes known as carboxylesterases (CES). nih.govmdpi.comwikipedia.orgtaylorandfrancis.com These enzymes are ubiquitously present in various tissues, with high concentrations in the liver, intestines, and plasma. nih.govresearchgate.netcore.ac.uk The hydrolysis of Carbocisteine Diisopropyl Ester is anticipated to be efficiently catalyzed by these enzymes, releasing carbocisteine and two molecules of isopropanol (B130326).

The two primary carboxylesterases involved in drug metabolism are CES1 and CES2. nih.govresearchgate.net Human CES1 is highly expressed in the liver, while CES2 is the predominant form in the small intestine. nih.govresearchgate.net Given this distribution, it is plausible that this compound undergoes significant first-pass metabolism in both the intestine and the liver following oral administration. The substrate specificity of these enzymes can influence the rate and extent of hydrolysis. Generally, CES1 favors substrates with a large acyl group and a small alcohol moiety, whereas CES2 has a preference for substrates with a small acyl group and a large alcohol moiety. nih.gov The specific kinetics of this compound hydrolysis by CES1 and CES2 would require dedicated enzymatic assays.

Characterization of Metabolizing Enzymes

While direct studies characterizing the specific enzymes metabolizing this compound are not extensively available, based on the metabolism of similar ester prodrugs, carboxylesterases are the principal enzymes involved. mdpi.comtaylorandfrancis.commdpi.comamericanpharmaceuticalreview.com The metabolic pathway would involve the sequential hydrolysis of the two isopropyl ester linkages. Other esterases present in the plasma and various tissues may also contribute to its metabolism. core.ac.uk The metabolic fate of the parent compound, carbocisteine, is well-documented and involves processes such as acetylation, decarboxylation, and sulfoxidation. drugbank.comnih.gov

Table 1: Anticipated Enzymatic Hydrolysis of this compound

| Enzyme Family | Primary Enzymes | Primary Tissue Location | Anticipated Role in Metabolism |

| Carboxylesterases (CES) | CES1 | Liver | Hydrolysis of the diisopropyl ester to carbocisteine. |

| CES2 | Small Intestine | Initial hydrolysis during absorption (first-pass metabolism). | |

| Other Esterases | Plasma Esterases | Blood | Contribution to systemic hydrolysis of the prodrug. |

Cellular Uptake and Permeability Mechanisms

For a systemically acting drug, the ability to cross cellular membranes is paramount. The diisopropyl ester modification in this compound is expected to increase its lipophilicity compared to the parent carbocisteine, thereby potentially enhancing its cellular uptake. nih.gov

Passive Diffusion Kinetics

The increased lipophilicity of this compound suggests that it is likely to cross cell membranes primarily through passive diffusion. nih.gov This process is driven by the concentration gradient of the compound across the membrane and does not require energy. The rate of passive diffusion is governed by physicochemical properties such as lipophilicity (logP), molecular size, and the degree of ionization. By masking the polar carboxylic acid groups, the diisopropyl ester form is rendered more lipid-soluble, facilitating its partitioning into the lipid bilayer of cell membranes.

Transporter Protein Interactions (e.g., Efflux Pumps, Uptake Transporters)

While passive diffusion is expected to be a major route of entry, interactions with membrane transporter proteins cannot be ruled out. Efflux pumps, such as P-glycoprotein (P-gp), are known to actively transport a wide range of xenobiotics out of cells, which can limit their intracellular concentration and efficacy. researchgate.net Conversely, uptake transporters can facilitate the entry of compounds into cells. Studies using cell lines that overexpress these transporters would be necessary to determine if this compound is a substrate or inhibitor of any clinically relevant transporters. Such interactions could have significant implications for its pharmacokinetic profile and potential for drug-drug interactions.

Cellular Permeability Assays (e.g., Caco-2 models)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs. researchgate.netyoutube.comnih.govyoutube.com When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium. youtube.comyoutube.com

Permeability studies using Caco-2 cell monolayers would provide valuable data on the apparent permeability coefficient (Papp) of this compound. A high Papp value would indicate good potential for oral absorption. researchgate.net These assays can also be designed to investigate the directionality of transport. By measuring transport from the apical (luminal) to the basolateral (blood) side and vice versa, it is possible to identify the involvement of active efflux mechanisms. nih.gov If the basolateral-to-apical transport is significantly greater than the apical-to-basolateral transport, it would suggest the involvement of an efflux pump like P-gp. researchgate.net

Table 2: Illustrative Data from a Hypothetical Caco-2 Permeability Assay

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Intestinal Absorption |

| Carbocisteine | Low | ~1 | Poor |

| This compound | High | < 2 | Good |

| Known P-gp Substrate | Moderate | > 2 | Moderate to Poor (subject to efflux) |

| High Permeability Control | High | ~1 | Good |

This table is for illustrative purposes only and does not represent actual experimental data.

Subcellular Localization Studies

Intracellular Distribution Analysis

No research data is currently available on the intracellular distribution of this compound. Studies that would typically employ techniques such as cell fractionation, fluorescence microscopy, or autoradiography to determine the concentration of the compound in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria) have not been published.

Organelle-Specific Accumulation

Similarly, there is a lack of scientific evidence regarding the specific accumulation of this compound within cellular organelles. Information on whether the compound preferentially localizes to the endoplasmic reticulum, Golgi apparatus, lysosomes, or other specific organelles is not present in the available literature.

Preclinical Pharmacokinetic and Biotransformation Research of Carbocisteine Diisopropyl Ester

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models are fundamental to characterizing the absorption and distribution of a new chemical entity. For a prodrug like Carbocisteine (B549337) Diisopropyl Ester, these studies focus on the concentration of both the prodrug and the active parent drug, Carbocisteine, in various biological matrices.

Bioavailability Assessment (Preclinical)

The bioavailability of Carbocisteine Diisopropyl Ester is determined by the extent to which it is absorbed and subsequently converted to the systemically available active drug, Carbocisteine. While specific bioavailability data for the diisopropyl ester from animal models is not extensively detailed in publicly available literature, the assessment would involve administering the ester and measuring the plasma concentrations of Carbocisteine over time. uga.edu

The rationale for using an ester prodrug is often to enhance oral bioavailability. uga.edu The increased lipophilicity of the diisopropyl ester compared to Carbocisteine may facilitate its absorption across the gastrointestinal tract. Following absorption, it is anticipated that esterases in the gastrointestinal lumen, gut wall, and liver would rapidly hydrolyze the ester to release Carbocisteine. uga.edu The bioavailability of Carbocisteine itself is well-documented, with peak serum concentrations achieved within 1 to 2 hours after oral administration in various studies. nih.govdrugbank.com

Tissue Distribution Profiling

Following absorption and conversion to Carbocisteine, the distribution profile is expected to mirror that of Carbocisteine. Studies have shown that Carbocisteine penetrates well into lung tissue and bronchial secretions. nih.govdrugbank.com This targeted distribution to the respiratory tract is a key aspect of its therapeutic action as a mucolytic agent. Research in animal models, such as rats, has been instrumental in demonstrating the localization of Carbocisteine and its derivatives in the airways. Therefore, it is hypothesized that administration of this compound would lead to significant concentrations of Carbocisteine in the lung and bronchial mucus.

Blood-Brain Barrier Permeability (Preclinical)

There is limited specific information available from preclinical studies regarding the ability of this compound to cross the blood-brain barrier. The esterification to a more lipophilic compound could theoretically increase its potential for brain penetration compared to the more polar Carbocisteine. However, the rapid and extensive hydrolysis by esterases in the blood and tissues would likely limit the amount of intact ester reaching the central nervous system. The primary active molecule, Carbocisteine, is not known for significant central nervous system activity, suggesting limited blood-brain barrier penetration.

Metabolic Pathways and Metabolite Identification (Preclinical)

The biotransformation of this compound is a critical determinant of its activity and clearance. As a prodrug, its primary metabolic pathway is its conversion to the active parent compound.

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. For this compound, these assays would be expected to show rapid metabolism. The primary enzymes responsible for the hydrolysis of the ester linkages are carboxylesterases, which are abundant in the liver and intestine.

Incubation of this compound with liver microsomes or hepatocytes would likely result in a short half-life for the ester, with the rapid appearance of Carbocisteine. This rapid conversion is the intended purpose of the prodrug design.

Table 1: Expected In Vitro Metabolic Stability of this compound

| Test System | Expected Half-life of this compound | Primary Metabolite Formed |

| Liver Microsomes | Short | Carbocisteine |

| Hepatocytes | Short | Carbocisteine |

Identification of Biotransformation Products

The biotransformation of this compound begins with the hydrolysis of the two isopropyl ester groups. This initial step releases the active drug, Carbocisteine, and two molecules of isopropanol (B130326).

The subsequent metabolism would then follow the known pathways for Carbocisteine. The metabolism of Carbocisteine is complex and can involve several pathways, including acetylation, decarboxylation, and sulfoxidation, although the latter has been found to be less significant than previously thought. nih.govnih.gov A notable metabolite identified in urine is S-(carboxymethylthio)-L-cysteine (CMTC). drugbank.comnih.gov A significant portion of Carbocisteine is also excreted unchanged in the urine. nih.govdrugbank.com

Table 2: Identified and Expected Biotransformation Products of this compound

| Compound Name | Abbreviation | Description |

| Carbocisteine | SCMC | Primary active metabolite formed by hydrolysis of the ester. |

| Isopropanol | Released upon hydrolysis of the diisopropyl ester. | |

| S-(carboxymethylthio)-L-cysteine | CMTC | A known urinary metabolite of Carbocisteine. drugbank.comnih.gov |

| N-acetyl-S-carboxymethyl-L-cysteine | A potential metabolite via the acetylation pathway of Carbocisteine. nih.gov |

Inter-species Metabolic Comparisons (Preclinical Animal Models)

There is a significant gap in the scientific literature regarding comparative metabolic studies of this compound in common preclinical animal models such as rats, dogs, and non-human primates. As a diisopropyl ester prodrug, it is anticipated that the primary metabolic pathway would involve hydrolysis by esterase enzymes present in the plasma and various tissues, leading to the release of the active parent compound, carbocisteine, and isopropanol.

However, the rate and extent of this hydrolysis, as well as any subsequent metabolism of the ester form itself, can vary significantly between species due to differences in the expression and activity of carboxylesterases. Without specific studies, it is not possible to construct a data table comparing the metabolic profiles in different animal models. Such a table would typically detail the major metabolites formed and their relative proportions in each species.

Excretion Pathways (Preclinical)

The routes and rates of elimination for this compound and its metabolites from the body have not been detailed in available preclinical research. Understanding the excretion pathways is crucial for assessing the potential for drug accumulation and for identifying the primary organs involved in its clearance.

Renal Excretion Studies

Specific studies quantifying the renal excretion of this compound and its metabolites in preclinical models are not found in the public domain. Following the presumed hydrolysis to carbocisteine, it is likely that the excretion profile would be similar to that of the parent drug, which is known to be partially excreted unchanged in the urine. However, the contribution of the ester form and any unique metabolites to renal clearance remains uninvestigated. A comprehensive study would involve the analysis of urine collected from test animals to identify and quantify the parent compound and its metabolites.

Biliary Excretion Studies

Similarly, there is no available information from preclinical studies on the extent of biliary excretion of this compound. Biliary excretion is a significant elimination pathway for many drugs and their metabolites, particularly larger molecules and glucuronide conjugates. The lack of data in this area means that the role of the liver in the excretion of this specific prodrug is not understood. To address this, studies using bile duct-cannulated animal models would be necessary to collect and analyze bile for the presence of the compound and its metabolic products.

Formulation Science and Drug Delivery System Research for Carbocisteine Diisopropyl Ester Preclinical Focus

Advanced Formulation Strategies

Advanced formulation strategies are essential for overcoming challenges associated with certain APIs, such as poor solubility or the need for controlled release. For an ester prodrug like Carbocisteine (B549337) Diisopropyl Ester, these strategies can significantly influence its biopharmaceutical properties.

Particle Engineering and Crystal Habit Modulation

Particle engineering is a critical aspect of pharmaceutical development that involves manipulating the physical properties of drug particles to improve their performance. pharmasalmanac.comnih.gov The goal is to produce particles with a desired size, shape, and surface characteristics to enhance properties like dissolution rate, flowability, and bioavailability. pharmasalmanac.com

Detailed Research Findings:

The crystal habit, or the external morphology of a crystal, can significantly impact the manufacturing process and the drug's efficacy. nih.govrsc.org Different crystal habits of the same polymorphic form can exhibit varied dissolution rates and mechanical properties. nih.govresearchgate.net For instance, studies on the anticonvulsant drug carbamazepine (B1668303) have shown that different crystallization methods, such as solvent evaporation versus watering-out techniques, can produce crystals with distinct shapes, like polyhedral versus needle-like crystals, respectively. researchgate.net This modification in crystal habit can directly affect the drug's processing and dissolution characteristics. researchgate.net

Methods for modifying crystal habit are diverse and include:

Solvent Recrystallization: The choice of solvent can influence the growth rate of different crystal faces, leading to altered habits. researchgate.netresearchgate.net

Temperature Cycling and Wet Milling: These techniques can be combined to reduce the aspect ratio of primary drug particles, which can improve powder flowability. researchgate.net

Controlled Precipitation: Techniques involving the use of a crystal growth inhibitor during precipitation can modify the crystal habit from acicular (needle-like) to more desirable shapes like bipyramidal, thereby enhancing powder flow properties. google.com

Table 1: General Techniques for Crystal Habit Modification

| Technique | Principle | Potential Outcome | Reference |

| Solvent Recrystallization | Varying the solvent system to alter the growth rate of specific crystal facets. | Generation of different crystal shapes (e.g., plates, needles, prisms). | researchgate.netresearchgate.net |

| Anti-Solvent Crystallization | Introducing an anti-solvent to induce precipitation and control crystal growth. | Production of various crystal morphologies depending on the anti-solvent used. | researchgate.net |

| Temperature Cycling | Alternating the temperature to influence nucleation and crystal growth. | Can lead to more uniform and less acicular crystals. | researchgate.net |

| Addition of Inhibitors | Using additives that preferentially adsorb to certain crystal faces, inhibiting their growth. | Modification of crystal habit to more desirable forms (e.g., from needles to plates). | google.com |

Co-crystallization Studies (if applicable)

Co-crystallization is a technique in crystal engineering that combines an API with a benign co-former in the same crystal lattice to enhance the physicochemical properties of the API, such as solubility, stability, and dissolution rate, without altering its chemical structure. oup.compharmacyjournal.inrsc.orgijpsr.com This approach is particularly promising for poorly soluble drugs. researchgate.net

Detailed Research Findings:

The screening for suitable co-formers is a critical step in co-crystal development. nih.govresearchgate.net Methods for co-crystal screening include solution-based techniques like slow evaporation and slurry crystallization, as well as solid-state methods like grinding. researchgate.net Studies on carbamazepine have successfully demonstrated the formation of co-crystals with various dicarboxylic acids, leading to new crystalline forms with different melting points. nih.gov

The selection of a co-former is often guided by the potential for hydrogen bond formation between the API and the co-former. oup.com For Carbocisteine Diisopropyl Ester, which contains hydrogen bond donors and acceptors, co-crystallization could be a viable strategy to improve its aqueous solubility and dissolution characteristics. While specific co-crystallization studies on this compound have not been reported, the general success of this technique with other APIs suggests its potential applicability. researchgate.netresearchgate.net

Amorphous Solid Dispersion Research

Amorphous solid dispersions (ASDs) involve the dispersion of an API in its amorphous, non-crystalline state within a polymer matrix. youtube.com This high-energy amorphous form can lead to significantly increased aqueous solubility and dissolution rates compared to the crystalline form, which can, in turn, enhance bioavailability. youtube.comyoutube.comnih.gov This strategy is particularly relevant for Biopharmaceutics Classification System (BCS) Class II and IV drugs, which are characterized by poor solubility. researchgate.netnih.gov

Detailed Research Findings:

The selection of the polymer carrier is crucial for the stability and performance of an ASD. nih.gov Polymers commonly used in ASDs include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS). nih.gov These polymers help to stabilize the amorphous form of the drug by inhibiting crystallization. nih.gov

The manufacturing of ASDs can be achieved through various methods, with spray drying and hot-melt extrusion being the most common. youtube.com Preclinical studies often utilize these techniques to screen for suitable polymer and drug-loading combinations that provide the desired stability and dissolution enhancement. nih.govnih.gov For a lipophilic compound like this compound, formulating it as an ASD could be a promising approach to improve its oral bioavailability. youtube.com

Table 2: Common Polymers Used in Amorphous Solid Dispersions

| Polymer | Abbreviation | Key Properties | Reference |

| Polyvinylpyrrolidone | PVP | Good solubilizer, forms stable ASDs. | nih.gov |

| Hydroxypropyl Methylcellulose | HPMC | Inhibits precipitation, good for maintaining supersaturation. | nih.gov |

| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | pH-dependent solubility, useful for enteric delivery. | nih.gov |

| Soluplus® | SOL | Amphiphilic graft copolymer, good for solubilizing poorly soluble drugs. | N/A |

| Eudragit® | - | Various grades with different pH-dependent solubility profiles. | N/A |

Targeted Delivery Systems (Preclinical)

Targeted delivery systems aim to increase the concentration of a drug at its site of action while minimizing its distribution to non-target tissues. This can lead to improved efficacy and reduced side effects. For this compound, preclinical research into targeted delivery could explore nanocarriers and liposomal formulations.

Nanocarrier Development and Characterization

Nanocarriers, such as nanoparticles, micelles, and nanoemulsions, offer a versatile platform for drug delivery. researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua They can protect the encapsulated drug from degradation, improve its solubility, and facilitate its transport across biological barriers. nih.gov

Detailed Research Findings:

Solid lipid nanoparticles (SLNs) are a particularly interesting type of nanocarrier for oral drug delivery. nih.govresearchgate.netnih.govresearchgate.net They are composed of solid lipids, which are generally recognized as safe (GRAS), and can encapsulate both hydrophilic and lipophilic drugs. nih.gov Research on the parent compound, carbocisteine, has demonstrated the successful fabrication of carbocisteine-loaded SLNs using a high-pressure homogenization method. These SLNs, with a particle size in the range of 50 to 200 nm, showed promising characteristics for pulmonary delivery.

For this compound, its lipophilic nature would make it an excellent candidate for encapsulation within the lipid matrix of SLNs. nih.gov This could potentially enhance its oral bioavailability by protecting it from the harsh environment of the gastrointestinal tract and facilitating its absorption. nih.govresearchgate.net

Table 3: Characteristics of Carbocisteine-Loaded Solid Lipid Nanoparticles (Preclinical Study)

| Parameter | Finding | Implication |

| Particle Size | 50 - 200 nm | Suitable for potential cellular uptake and targeted delivery. |

| Zeta Potential | -19.67 mV | Indicates good colloidal stability. |

| Drug Release | Up to 70.84% | Demonstrates the potential for sustained release. |

| Method | High-Pressure Homogenization | A scalable method for nanoparticle production. |

Note: The data is for the parent compound carbocisteine, not this compound.

Advanced Research on Impurity Profiling and Stability of Carbocisteine Diisopropyl Ester

Degradation Pathway Elucidation

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. pharmtech.com These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for ester-containing compounds. Carbocisteine (B549337) Diisopropyl Ester possesses two ester linkages, making it susceptible to breakdown in the presence of water. The rate of hydrolysis is often pH-dependent. researchgate.net

The hydrolytic degradation of the diisopropyl ester would likely proceed through the cleavage of one or both of the ester bonds, yielding Isopropanol (B130326) and the corresponding monoester or Carbocisteine itself. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be catalyzed by both acids and bases.

In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon.

Studies on other ester-containing polymers have shown that the rate of hydrolytic degradation can be influenced by factors such as the hydrophilicity of the molecule and the surrounding microenvironment. nih.govrsc.org For Carbocisteine Diisopropyl Ester, the presence of the amino and carboxylic acid functionalities could influence local pH and water concentration, thereby affecting the degradation kinetics.

Oxidative and Photolytic Degradation Pathways

Oxidative degradation is another significant concern for many pharmaceutical compounds. nih.gov For this compound, the sulfide (B99878) linkage is a potential site for oxidation. Exposure to oxidative agents, such as hydrogen peroxide, or atmospheric oxygen could lead to the formation of the corresponding sulfoxide (B87167), similar to the known degradation of Carbocisteine to Carbocisteine Sulfoxide. nih.govgoogle.com This oxidation can significantly alter the polarity and potentially the biological activity of the molecule.

Thermal Degradation Profiles

The stability of this compound at elevated temperatures is a critical parameter for determining appropriate storage and handling conditions. Thermal stress can accelerate various degradation reactions, including hydrolysis and oxidation. researchgate.net Furthermore, intramolecular reactions can occur at high temperatures. For instance, Carbocisteine is known to form a lactam, 5-oxo-thiomorpholine-3-carboxylic acid, under thermal stress. nih.govgoogle.com It is plausible that this compound could undergo a similar cyclization reaction, potentially with subsequent ester hydrolysis.

Studies on other poly(alpha-hydroxyesters) have shown that thermal processing can lead to significant degradation, especially in the presence of certain excipients. nih.gov Therefore, a thorough investigation of the thermal degradation profile of this compound, both as a pure substance and in formulated products, is crucial.

Impurity Identification and Quantification Methods

A robust analytical methodology is required to separate and quantify any process-related and degradation impurities. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. monash.edu

Process-Related Impurities Profiling

Impurities can be introduced during the synthesis of this compound. These can include unreacted starting materials, by-products, and residual solvents. Based on the synthesis of the parent compound, Carbocisteine, which involves the alkylation of L-cysteine with chloroacetic acid, potential process-related impurities could include:

L-cysteine: The starting amino acid.

Diisopropyl chloroacetate: The alkylating agent.

Carbocisteine: Incomplete esterification.

Isopropanol: Residual solvent from the esterification process.

The table below lists potential process-related impurities.

| Impurity Name | Potential Source |

| L-cysteine | Starting material |

| Diisopropyl chloroacetate | Reagent |

| Carbocisteine | Incomplete reaction |

| Isopropanol | Solvent |

Degradation Impurities Analysis

Degradation impurities arise from the decomposition of this compound over time due to factors like hydrolysis, oxidation, and heat. Based on the elucidated degradation pathways, the following are potential degradation impurities:

Carbocisteine Mono-isopropyl Ester: Partial hydrolysis product.

Carbocisteine: Complete hydrolysis product.

This compound Sulfoxide: Oxidation product.

Carbocisteine Lactam Diisopropyl Ester: Product of intramolecular cyclization.

The table below summarizes potential degradation impurities.

| Impurity Name | Degradation Pathway |

| Carbocisteine Mono-isopropyl Ester | Hydrolysis |

| Carbocisteine | Hydrolysis |

| This compound Sulfoxide | Oxidation |

| Carbocisteine Lactam Diisopropyl Ester | Thermal Degradation |

Developing and validating a stability-indicating analytical method is paramount. researchgate.net This typically involves using a chromatographic technique, such as HPLC, coupled with a suitable detector like UV or mass spectrometry (MS), to separate the active pharmaceutical ingredient from all potential impurities. nih.gov The method must be able to resolve the parent compound from its process-related and degradation impurities to ensure accurate quantification and monitoring of the drug product's quality over its shelf life.

Development of Robust Analytical Methods (e.g., HPLC-CAD, qNMR, UV/Vis, LC-MS/MS)

The accurate identification and quantification of impurities in this compound are crucial for meeting regulatory standards. Given its structure as an amino acid ester, a multi-faceted analytical approach is often required. Since Carbocisteine and its derivatives lack a strong chromophore, traditional UV-based detection methods can be challenging, necessitating more universal detection techniques. thermofisher.com

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):

HPLC-CAD has emerged as a powerful technique for the impurity profiling of compounds like Carbocisteine and its esters. researchgate.netijrps.com CAD is a mass-based detection method that provides a more uniform response for non-volatile analytes, irrespective of their optical properties. researchgate.netijrps.com This makes it particularly suitable for identifying and quantifying impurities that may not be detectable by UV spectroscopy. thermofisher.com

For the analysis of Carbocisteine and its related substances, mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, has proven effective. thermofisher.comresearchgate.net A similar approach would be anticipated for this compound. The separation could be achieved on a mixed-mode column with both hydrophobic (C18) and strong cation exchange (SCX) functionalities. thermofisher.com A volatile mobile phase, such as one containing trifluoroacetic acid and acetonitrile, would be compatible with CAD and also with mass spectrometry for peak identification. researchgate.netijrps.com

Illustrative HPLC-CAD Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | Mixed-mode C18/SCX, 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Quantitative Nuclear Magnetic Resonance (qNMR):

Quantitative NMR (qNMR) serves as an excellent orthogonal technique for the quantification of impurities without the need for a specific reference standard for each impurity. researchgate.net ¹H qNMR can be used to determine the purity of this compound and to quantify specific impurities by comparing the integral of a characteristic signal from the impurity with that of a certified internal standard. researchgate.net This method is particularly useful for structural elucidation and for impurities that are difficult to separate chromatographically.

UV/Vis Spectroscopy:

While Carbocisteine itself has a weak UV absorbance, derivatization techniques can be employed to enhance its detectability for UV/Vis spectroscopy. researchgate.net However, for impurity profiling, direct analysis is preferred to avoid the introduction of new impurities during the derivatization process. A simple UV/Vis scan can be useful for a preliminary assessment of the API and for detecting any chromophoric impurities. For Carbocisteine, a maximum absorbance is typically observed at low wavelengths, around 200-220 nm. researchgate.netjocpr.com A similar characteristic would be expected for its diisopropyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is an indispensable tool for the structural elucidation of unknown impurities and degradation products. nih.govnih.govmdpi.com After separation by HPLC, the analytes are ionized (e.g., by electrospray ionization - ESI) and fragmented. The resulting fragmentation patterns provide detailed structural information, allowing for the identification of impurities even at trace levels. nih.gov This technique is crucial for building a comprehensive impurity profile and for understanding the degradation pathways of the drug substance.

Potential Impurities of this compound Amenable to LC-MS/MS Detection:

| Potential Impurity | Rationale for Presence |

| Carbocisteine | Unreacted starting material or hydrolysis product |

| Carbocisteine monoisopropyl ester | Incomplete esterification or partial hydrolysis |

| Carbocisteine sulfoxide diisopropyl ester | Oxidation of the sulfide moiety |

| Dimeric impurities | Formed during synthesis |

| Carbocisteine lactam derivatives | Intramolecular cyclization products researchgate.net |

Solid-State Stability Investigations

The solid-state properties of an API can significantly impact its stability, manufacturability, and bioavailability. jocpr.com For this compound, understanding its polymorphic forms and hygroscopicity is critical.

Polymorphism and Amorphism Studies

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice. wikipedia.org Different polymorphs can exhibit different physicochemical properties, including melting point, solubility, and stability. The existence of polymorphism in amino acid esters is a known phenomenon. nih.gov

The potential for polymorphism in this compound would typically be investigated using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman). An amorphous form, which lacks a long-range ordered molecular structure, may also exist and would generally be more hygroscopic and less stable than its crystalline counterparts. umn.edu

Illustrative DSC Data for Hypothetical Polymorphs of this compound:

| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Form I | 125 | 85 |

| Form II | 118 | 70 |

| Amorphous | Glass Transition at 45°C | N/A |

Hygroscopicity and Water Interaction Studies

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. jocpr.comjocpr.com Excessive moisture uptake can lead to physical changes such as deliquescence, and chemical degradation through hydrolysis of the ester groups. jocpr.com Given the presence of ester functionalities, this compound is potentially susceptible to hydrolysis.

Hygroscopicity is typically evaluated by storing the compound at various relative humidity (RH) conditions and measuring the water uptake over time using gravimetric vapor sorption (GVS) analysis or by Karl Fischer titration after storage. umn.edu The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after 24 hours at 25°C and 80% RH. pharmagrowthhub.com

Hypothetical Hygroscopicity Classification for this compound:

| Parameter | Result | Classification |

| Weight gain after 24h at 25°C/80% RH | 3.5% w/w | Hygroscopic pharmagrowthhub.com |

Understanding the interaction with water is crucial for determining appropriate storage conditions and packaging requirements to ensure the stability of this compound throughout its shelf life. nih.gov

Future Directions and Emerging Research Avenues for Carbocisteine Diisopropyl Ester

Exploration of Novel Biological Targets for Ester Derivatives

The parent compound, carbocisteine (B549337), is known to exert its effects through various mechanisms, including the modulation of sialomucin and fucomucin production, which alters mucus viscosity. drugbank.com It also exhibits anti-inflammatory effects by reducing the expression of intercellular adhesion molecule-1 (ICAM-1), a receptor for rhinoviruses, and by suppressing inflammatory pathways such as NF-κB. drugbank.comnih.gov Furthermore, studies have indicated its ability to reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. mdpi.com

The increased lipophilicity of carbocisteine diisopropyl ester suggests that it may have a different pharmacokinetic profile compared to its parent compound, potentially leading to better penetration of cellular membranes and access to intracellular targets. This opens up the possibility of exploring novel biological targets that may not be effectively reached by carbocisteine. As a prodrug, the diisopropyl ester would likely be hydrolyzed by intracellular esterases, releasing carbocisteine in situ. This targeted intracellular delivery could enhance its known effects or uncover new ones.

Future research could focus on investigating the effects of this compound on intracellular signaling pathways that are implicated in inflammation and oxidative stress. For instance, its impact on the activation of Nrf2, a key regulator of the antioxidant response, could be a promising area of study. Given that carbocisteine has been shown to influence TGF-β1 expression, the diisopropyl ester derivative could be investigated for more potent effects on fibrotic pathways in various organs, not just the lungs. mdpi.com

| Property | Carbocisteine | This compound (Projected) |

|---|---|---|

| Lipophilicity | Low | High |

| Cell Membrane Permeability | Low | High |

| Primary Site of Action | Extracellular (mucus) and cell surface receptors | Intracellular |

| Metabolism | Acetylation, decarboxylation, sulfoxidation mdpi.com | Hydrolysis by intracellular esterases to release carbocisteine |

| Potential as a Prodrug | No | Yes |

Applications in Chemical Biology and Advanced Probes

A chemical probe is a small molecule that is used to study and manipulate biological systems. nih.goveubopen.org The development of such probes requires specific properties, including high potency and selectivity for a particular biological target. The diisopropyl ester moiety of carbocisteine could be leveraged to develop advanced chemical probes.

One potential application is in the design of activity-based probes (ABPs). These are probes that covalently bind to the active site of an enzyme, allowing for the visualization and quantification of enzyme activity. While carbocisteine itself is not known to be a potent enzyme inhibitor, the diisopropyl ester derivative could be chemically modified to incorporate a reactive group, or "warhead," that targets specific enzymes involved in inflammatory or oxidative pathways. The lipophilic nature of the diisopropyl ester would facilitate the delivery of this probe into cells.

Furthermore, the ester groups could be replaced with other functionalities to create a library of carbocisteine derivatives. These derivatives could then be screened for novel biological activities. For example, replacing one of the isopropyl esters with a fluorescent tag could create a probe for visualizing the intracellular distribution of the molecule and its potential binding partners.

Integration with Advanced Preclinical Imaging Techniques

Preclinical imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), are powerful tools for studying biological processes in living organisms. These techniques rely on the use of radiolabeled tracers that accumulate in specific tissues or bind to specific targets.

The structure of this compound could be modified for use as a preclinical imaging agent. For example, one of the isopropyl groups could be replaced with a radiolabeled alkyl chain, such as a fluoroethyl or fluoropropyl group for PET imaging with fluorine-18. The increased lipophilicity of the resulting tracer would be advantageous for crossing the blood-brain barrier or for imaging processes within lipid-rich tissues.

Given carbocisteine's known effects on inflammation, a radiolabeled version of its diisopropyl ester could potentially be used to image neuroinflammation or inflammation in other parts of the body. rsc.org This would require further research to identify a specific biological target that is upregulated in inflamed tissues and that the tracer can bind to with high affinity and selectivity.

| Research Question | Potential Imaging Approach | Rationale |

|---|---|---|

| Can this compound cross the blood-brain barrier? | PET imaging with a radiolabeled analog. | Increased lipophilicity may allow for brain penetration. |